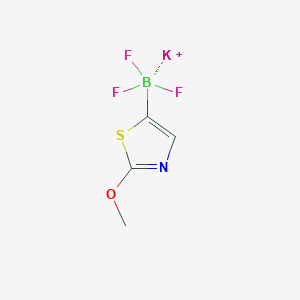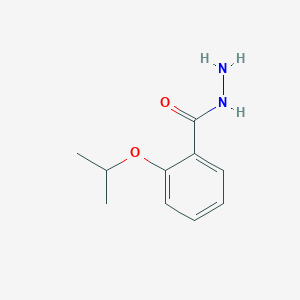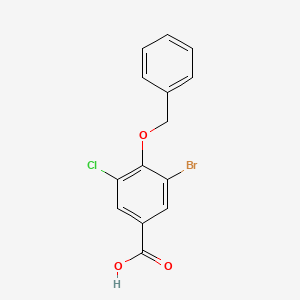
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide is a chemical compound with the molecular formula C4H4BF3KNOS and a molecular weight of 221.06 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a trifluoroborate group attached to a thiazole ring substituted with a methoxy group.
Vorbereitungsmethoden
The synthesis of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide typically involves the reaction of 2-methoxy-1,3-thiazole with a boron trifluoride source in the presence of a potassium base . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boron species. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide has several scientific research applications:
Wirkmechanismus
The mechanism of action of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is highly efficient and selective, making the compound valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide can be compared with other trifluoroborate compounds, such as:
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-YL)boranuide: This compound has a similar trifluoroborate group but differs in the heterocyclic ring structure, which can affect its reactivity and applications.
Potassium trifluoro(2-methoxyphenyl)boranuide: Another related compound with a different aromatic ring, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
Eigenschaften
IUPAC Name |
potassium;trifluoro-(2-methoxy-1,3-thiazol-5-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3NOS.K/c1-10-4-9-2-3(11-4)5(6,7)8;/h2H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRIZYMCPXFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(S1)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)



![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)
![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)




![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)

